2-bromo-N-(3-cyano-4,5-diphenylfuran-2-yl)benzamide
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Overview
Description
2-Bromo-N-(3-cyano-4,5-diphenylfuran-2-yl)benzamide: is a chemical compound with the following properties:
Molecular Formula: CHBrNO
Molecular Weight: 304.189 g/mol
CAS Number: 303991-53-9
Chemical Reactions Analysis
Reactions::
Bromination: The compound contains a bromine atom, suggesting it can undergo bromination reactions.
Amide Formation: The cyano group can react with an amine to form the amide linkage.
Bromination: N-bromosuccinimide (NBS) or other brominating agents.
Amide Formation: Typically, amine reactants (e.g., aniline derivatives) and coupling agents (e.g., carbodiimides).
Major Products:: The major product of bromination would be the 2-bromo-N-(3-cyano-4,5-diphenylfuran-2-yl)benzamide itself.
Scientific Research Applications
Chemistry: It could serve as a building block for more complex molecules.
Biology: Investigate its interactions with biological targets.
Medicine: Explore its pharmacological properties.
Industry: Assess its use in materials science or organic synthesis.
Mechanism of Action
The exact mechanism of action remains to be elucidated. it likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Properties
Molecular Formula |
C24H15BrN2O2 |
---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
2-bromo-N-(3-cyano-4,5-diphenylfuran-2-yl)benzamide |
InChI |
InChI=1S/C24H15BrN2O2/c25-20-14-8-7-13-18(20)23(28)27-24-19(15-26)21(16-9-3-1-4-10-16)22(29-24)17-11-5-2-6-12-17/h1-14H,(H,27,28) |
InChI Key |
HAFGLZYGTJAFPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)NC(=O)C3=CC=CC=C3Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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